molecular formula C12H9NO3S B6399204 5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% CAS No. 1261970-82-4

5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95%

Cat. No. B6399204
CAS RN: 1261970-82-4
M. Wt: 247.27 g/mol
InChI Key: HAHZPVCWFFXEEP-UHFFFAOYSA-N
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Description

5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% (5FTAB) is a synthetic organic compound that has been used in scientific research over the past few decades. It is a member of the family of compounds known as thiophenes and is a derivative of benzoic acid. In its pure form, 5FTAB is a white crystalline solid with a melting point of 122°C. 5FTAB is soluble in water, ethanol, and methanol and is insoluble in ether and benzene.

Mechanism of Action

The exact mechanism of action of 5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% are not yet fully understood. However, it has been shown to have some effects on the human body. In laboratory studies, it has been shown to reduce inflammation and to inhibit the growth of certain cancer cells. It has also been shown to have some effects on the central nervous system, including sedative and anti-anxiety effects.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and has a relatively low toxicity. However, there are some limitations to using 5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% in lab experiments. For example, it is not very soluble in water and is not very stable in acidic or basic solutions.

Future Directions

There are a number of potential future directions for research on 5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95%. These include further studies of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies of its mechanism of action, as well as its potential uses as a reagent in the synthesis of other compounds, could provide valuable insights. Finally, research into the development of more efficient and cost-effective methods for the synthesis of 5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% could lead to its wider use in scientific research.

Synthesis Methods

5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% can be synthesized via a number of different methods. One common method is the reaction of 2-formylthiophene with 3-aminobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then purified by recrystallization.

Scientific Research Applications

5-(2-Formylthiophen-4-yl)-3-aminobenzoic acid, 95% has been used in a wide variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, as a reagent in the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used in the study of the structure and function of proteins and in the study of the effects of drugs on the human body.

properties

IUPAC Name

3-amino-5-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c13-10-2-7(1-8(3-10)12(15)16)9-4-11(5-14)17-6-9/h1-6H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHZPVCWFFXEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689466
Record name 3-Amino-5-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-82-4
Record name 3-Amino-5-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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